molecular formula C19H22Cl2N4O2 B13994667 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide CAS No. 18606-97-8

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B13994667
CAS No.: 18606-97-8
M. Wt: 409.3 g/mol
InChI Key: DSBAKCVZHCWMNE-UHFFFAOYSA-N
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Description

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the bis(2-chloroethyl)amino group, followed by the introduction of the phenyl and pyridine moieties. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer a distinct reactivity profile. This uniqueness makes it a valuable tool in various research and industrial applications, offering advantages over similar compounds in terms of versatility and potential therapeutic benefits.

Properties

CAS No.

18606-97-8

Molecular Formula

C19H22Cl2N4O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C19H22Cl2N4O2/c1-13-11-14(2)23-18(26)17(13)19(27)24-22-12-15-3-5-16(6-4-15)25(9-7-20)10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

DSBAKCVZHCWMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)NN=CC2=CC=C(C=C2)N(CCCl)CCCl)C

Origin of Product

United States

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